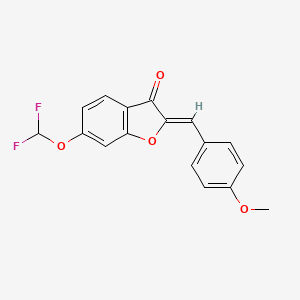
Tyramide alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of alkynes, including tyramide alkyne, often involves the dehydrohalogenation of vicinal dihalides or vinylic halides. This process typically uses a strong base such as sodium amide in ammonia (NaNH2/NH3) to facilitate the double elimination reaction, forming the alkyne . The general reaction involves converting a vicinal dihalide to an alkyne through a double E2 elimination process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Tyramide alkyne undergoes various chemical reactions, including:
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a common method for coupling this compound to detection or enrichment moieties.
Oxidation and Reduction: As an alkyne, it can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
CuAAC Reaction: Requires a copper catalyst and an azide-containing compound.
Oxidation: May involve reagents such as potassium permanganate or osmium tetroxide.
Reduction: Can be achieved using hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
CuAAC Reaction: Forms triazole-linked products.
Oxidation: Produces diketones or carboxylic acids.
Reduction: Yields alkanes or alkenes.
Scientific Research Applications
Tyramide alkyne has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for labeling and detection of biomolecules.
Medicine: Potential applications in diagnostic imaging and targeted drug delivery.
Industry: Utilized in the development of biosensors and other analytical tools.
Mechanism of Action
Tyramide alkyne exerts its effects through the following mechanisms:
APEX2 Labeling: Acts as a substrate for ascorbate peroxidase 2, facilitating the labeling of proteins in cells.
Click Chemistry: Participates in CuAAC reactions, forming stable triazole linkages with azide-containing compounds.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Tyramide: A precursor to tyramide alkyne, used in signal amplification techniques.
Alkyne-phenol 1: Another clickable substrate for APEX2, similar in structure and function to this compound.
Uniqueness: this compound is unique due to its high efficiency in APEX-labeling and its ability to enable biotin-independent detection of labeled proteins . Its clickable alkyne group allows for versatile applications in click chemistry, making it a valuable tool in various research fields.
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]hex-5-ynamide |
InChI |
InChI=1S/C14H17NO2/c1-2-3-4-5-14(17)15-11-10-12-6-8-13(16)9-7-12/h1,6-9,16H,3-5,10-11H2,(H,15,17) |
InChI Key |
LUFCBNOYEQMBTJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC(=O)NCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-N-propan-2-ylpropan-2-amine;8-[[4-[4-[(4-nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B10861557.png)




![(1As,4S,4aR,7R,7aR,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B10861586.png)
![2-[[4-(2-chlorophenoxy)piperidine-1-carbonyl]amino]-N-methylpyridine-4-carboxamide](/img/structure/B10861591.png)
![1-[4-[3,5-Bis(chloranyl)phenyl]-3-fluoranyl-phenyl]cyclopropane-1-carboxylic acid](/img/structure/B10861593.png)




![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(8-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B10861634.png)
